1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine;oxalic acid
Overview
Description
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine;oxalic acid is a compound that combines the structural features of cyclohexyl, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired piperazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The piperazine ring can be reduced to form different piperazine derivatives.
Substitution: The compound can undergo substitution reactions at the furan ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazines and furan derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine;oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . The furan ring can participate in electron transfer reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
1-Cyclohexylpiperazine: A precursor for PB-28, shares the cyclohexyl and piperazine moieties.
Furan derivatives: Compounds like furfural and 5-hydroxy-methylfurfural, which share the furan ring.
Uniqueness: 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine;oxalic acid is unique due to the combination of cyclohexyl, furan, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-cyclohexyl-4-(furan-2-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.C2H2O4/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15;3-1(4)2(5)6/h4,7,12,14H,1-3,5-6,8-11,13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUUKNQGYAZZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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